N-Butylidene-4-methylbenzene-1-sulfonamide
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Overview
Description
N-Butylidene-4-methylbenzene-1-sulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with a butylidene substituent at the nitrogen atom and a methyl group at the para position of the benzene ring. This compound has a molecular formula of C11H17NO2S and a molecular weight of 227.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylidene-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
N-Butylidene-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-Butylidene-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Butylidene-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can lead to various pharmacological effects, including diuresis and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: Similar structure but lacks the butylidene substituent.
N-Butyl-Benzenesulfonamide: Similar structure but lacks the methyl group at the para position.
®-N-[(1E)-butylidene]-4-methylbenzene-1-sulfinamide: Similar structure but contains a sulfinamide group instead of a sulfonamide group
Uniqueness
N-Butylidene-4-methylbenzene-1-sulfonamide is unique due to the presence of both the butylidene and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacological properties .
Properties
CAS No. |
332902-04-2 |
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Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
N-butylidene-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3 |
InChI Key |
LTLUFWJKMDDMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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